REACTION_CXSMILES
|
[OH-].[Na+].Cl[O-].[Na+].[NH2:6][C:7]1[C:16]([CH3:17])=[CH:15][C:14](Br)=[CH:13][C:8]=1[C:9]([NH:11][CH3:12])=[O:10].[C-]#N.[Na+].[CH3:22][NH:23]CCNC>[Cu]I>[NH2:6][C:7]1[C:16]([CH3:17])=[CH:15][C:14]([C:22]#[N:23])=[CH:13][C:8]=1[C:9]([NH:11][CH3:12])=[O:10] |f:0.1.2.3,5.6|
|
Name
|
sodium hydroxide sodium hypochlorite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+].Cl[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)NC)C=C(C=C1C)Br
|
Name
|
xylenes
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
CNCCNC
|
Name
|
copper(I) iodide
|
Quantity
|
2.9 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500-mL four-necked flask equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
while maintaining an atmosphere of argon through a gas inlet line
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
was purged with argon
|
Type
|
TEMPERATURE
|
Details
|
after which time the mixture was maintained under an argon atmosphere
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux (about 140° C.)
|
Type
|
TEMPERATURE
|
Details
|
After 4.5 h the mixture was cooled to 25° C.
|
Duration
|
4.5 h
|
Type
|
ADDITION
|
Details
|
water (100 mL) was added over 5 minutes
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solid collected
|
Type
|
WASH
|
Details
|
was washed with water (2×50 mL) and xylenes (50 mL)
|
Type
|
CUSTOM
|
Details
|
dried to a constant weight in a vacuum-oven at 55° C.
|
Reaction Time |
17.5 (± 2.5) min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)NC)C=C(C=C1C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |